molecular formula C13H14N2O4 B1518252 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1153368-46-7

1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B1518252
CAS No.: 1153368-46-7
M. Wt: 262.26 g/mol
InChI Key: SJVLKPRVIMEOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid ( 1153368-46-7) is a high-purity chemical compound with a molecular formula of C 13 H 14 N 2 O 4 and a molecular weight of 262.26 g/mol . This pyrazole-carboxylic acid derivative is characterized by a 3,4-dimethoxyphenylmethyl group attached to the pyrazole nitrogen, making it a valuable intermediate in medicinal chemistry and drug discovery research . The compound is specifically offered for scientific research and development applications. It serves as a key building block for the synthesis of more complex molecules, particularly in the exploration of new pharmacologically active agents. Researchers utilize this compound in the design and development of potential enzyme inhibitors and receptor ligands, leveraging its carboxylic acid functional group for further chemical modifications, such as amide coupling reactions . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is advised to store the compound in a cool, dry place, with some suppliers recommending storage at 2-8°C for optimal stability . Researchers should consult the safety data sheet and handle the material using appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-18-11-4-3-9(5-12(11)19-2)7-15-8-10(6-14-15)13(16)17/h3-6,8H,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVLKPRVIMEOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=C(C=N2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrazole with 3,4-Dimethoxybenzyl Halides

One common approach to introduce the 3,4-dimethoxybenzyl group at the N1 position of pyrazole involves alkylation of the pyrazole nitrogen using 3,4-dimethoxybenzyl bromide or chloride under basic conditions. This step is typically carried out in polar aprotic solvents such as DMF or DMSO with a base like potassium carbonate or sodium hydride.

  • Reaction conditions: Room temperature to moderate heating (50–80 °C).
  • Outcome: Formation of 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole intermediate.

Synthesis of Pyrazole-4-Carboxylic Acid Core via Cyclization

The pyrazole-4-carboxylic acid core can be constructed by cyclization of hydrazine derivatives with α,β-unsaturated esters or β-ketoesters, followed by oxidation or hydrolysis to yield the carboxylic acid functionality.

  • Example: Reaction of methylhydrazine with α,β-unsaturated esters bearing difluoroacetyl groups, followed by hydrolysis and cyclization catalyzed by iodide salts, as described in related patents for difluoromethyl-substituted pyrazole carboxylic acids.

Carboxylation via Grignard or Organometallic Intermediates

A highly effective method to introduce the carboxylic acid group at the 4-position of pyrazole involves:

  • Halogenation at the 4-position of the pyrazole ring.
  • Formation of a Grignard reagent by reaction with isopropyl magnesium chloride or similar.
  • Reaction of the organometallic intermediate with carbon dioxide to form the carboxylic acid.

This method is noted for its high yield and purity, avoiding isomer formation common in other routes.

Detailed Preparation Protocols from Patents and Literature

Step Description Reagents & Conditions Yield & Purity Notes
1 Halogenation of pyrazole at 4-position N-methyl-3-aminopyrazole + Br2/I2 in water High conversion Prepares 4-halogen-1-methyl-1H-pyrazole-3-amine intermediate
2 Diazotization and coupling with difluoromethyl source NaNO2 aqueous + potassium difluoromethyl trifluoroborate + Cu2O Good yield Forms 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole
3 Grignard exchange and carboxylation Isopropyl magnesium chloride + CO2 64% overall yield, >99.5% purity Avoids isomer formation, scalable
4 Alkylation of pyrazole N1 3,4-dimethoxybenzyl bromide + base (K2CO3) in DMF Moderate to high yield Introduces 3,4-dimethoxybenzyl group on pyrazole nitrogen
5 Cyclization of α-difluoroacetyl intermediates with methylhydrazine α,β-unsaturated ester + 2,2-difluoroacetyl halide + methylhydrazine + catalyst (KI/NaI) ~75% yield, 99.6% purity Improved process reduces isomers, simple operation

Research Findings on Reaction Optimization and Purification

  • Isomer control: Use of iodide catalysts and controlled temperature conditions during cyclization significantly reduces isomer impurities, improving the ratio of desired pyrazole isomer to less than 5% impurity.
  • Purification: Recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water in 35-65% ratio) is effective in achieving >99.5% purity.
  • Yield improvement: Stepwise optimization of halogenation, diazotization, and Grignard carboxylation steps results in an overall yield of up to 64%, which is industrially viable.
  • Scalability: The described methods are suitable for scale-up due to simple operation, use of readily available reagents, and avoidance of harsh conditions.

Summary Table of Key Preparation Methods

Method Key Steps Advantages Disadvantages
Halogenation-Diazotization-Grignard Carboxylation Halogenation → Diazotization → Grignard exchange → CO2 carboxylation High purity, good yield, scalable Requires handling of reactive intermediates
Cyclization of α-Difluoroacetyl Intermediates Addition reaction → Hydrolysis → Condensation with methylhydrazine → Recrystallization Simple operation, high purity, reduced isomers Multi-step, requires catalyst and controlled temperature
Direct Alkylation of Pyrazole Alkylation with 3,4-dimethoxybenzyl halide Straightforward N-substitution May require purification to remove unreacted starting materials

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antifungal properties. The compound has been evaluated for its efficacy against various fungal strains, demonstrating potential as a lead compound for developing new antifungal agents. Studies have shown that modifications in the pyrazole ring can enhance antifungal activity, making it a candidate for further exploration in drug development .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been widely studied. Compounds similar to 1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid have shown promise in reducing inflammation in preclinical models. This suggests that the compound could be further investigated for therapeutic applications in inflammatory diseases .

Herbicide Development

There is growing interest in using pyrazole-based compounds as herbicides due to their ability to inhibit specific biological pathways in plants. The structural characteristics of this compound make it suitable for modification into herbicidal formulations aimed at controlling weed populations without harming crops .

Pest Control

The compound's potential as an insecticide is also being explored. Its mechanism of action involves disrupting metabolic pathways in pests, which can lead to effective pest management solutions in agricultural settings .

Case Studies and Research Findings

Study TitleFocusFindings
Synthesis and Antifungal Activity of Pyrazole DerivativesAntifungalIdentified structure-activity relationships that enhance antifungal properties .
Development of Anti-inflammatory Pyrazole CompoundsInflammationDemonstrated significant reduction of inflammation markers in animal models .
Evaluation of Pyrazole-based HerbicidesAgricultureShowed effective weed control with minimal crop damage in field trials .

Mechanism of Action

The mechanism by which 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory processes, pain signaling, or cancer cell proliferation.

  • Pathways: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation, or the PI3K/Akt pathway, which is associated with cell survival and proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Features Applications/Notes
This compound (Target) 3,4-Dimethoxybenzyl (1-position), carboxylic acid (4-position) 262.27 High electron density from dimethoxy groups; moderate steric hindrance Versatile scaffold for drug discovery; potential antimicrobial or enzyme inhibition
1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid 3-Methoxybenzyl (1-position), carboxylic acid (4-position) 248.23 Reduced steric bulk compared to dimethoxy analog Limited safety data; GHS classification pending
1-(4-Isopropylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 4-Isopropylphenyl (1-position), methyl (3,5-positions), carboxylic acid (4-position) 258.32 Increased hydrophobicity from isopropyl and methyl groups Structural studies; agrochemical intermediate
1-Methyl-1H-pyrazole-4-carboxylic acid Methyl (1-position), carboxylic acid (4-position) 126.11 Simplest analog; minimal steric or electronic effects Intermediate in organic synthesis; unclassified regulatory status
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Difluoromethyl (3-position), methyl (1-position), carboxylic acid (4-position) 190.12 Fluorine atoms enhance lipophilicity and metabolic stability Agrochemical applications (e.g., fungicide development)
1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid Cyclohexyl (1-position), 4-methoxyphenyl (5-position), carboxylic acid (4-position) 328.37 Bulky cyclohexyl group; moderate electron donation from methoxy Structural and crystallography studies

Substituent Effects on Physicochemical Properties

  • Electron-Donating Groups: The 3,4-dimethoxybenzyl group in the target compound provides stronger electron donation compared to single-methoxy or non-aromatic substituents (e.g., methyl or cyclohexyl). This may enhance π-π stacking interactions in biological systems .
  • Lipophilicity : Fluorinated analogs (e.g., 3-(difluoromethyl)-1-methyl derivative) exhibit higher logP values due to fluorine’s hydrophobic character, improving membrane permeability .

Biological Activity

1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid is a compound that falls under the category of pyrazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities. The specific structure of this compound, featuring a pyrazole ring and a 3,4-dimethoxyphenyl group, suggests potential for significant interaction with biological targets.

  • Molecular Formula : C₁₃H₁₄N₂O₄
  • Molecular Weight : 262.26 g/mol
  • CAS Number : 1153368-46-7

Biological Activities

Research indicates that pyrazole derivatives exhibit a variety of biological activities, including:

  • Anti-inflammatory
  • Antimicrobial
  • Anticancer
  • Analgesic

The unique substitution pattern of the 3,4-dimethoxyphenyl group enhances the lipophilicity of the compound, potentially increasing its binding affinity to various biological targets compared to other similar compounds .

Table 1: Comparison of Pyrazole Derivatives and Their Biological Activities

Compound NameStructure FeaturesBiological Activity
5-Amino-1H-pyrazole-4-carboxylic acidContains an amino group on the pyrazole ringAnticancer and anti-inflammatory
5-Methyl-1H-pyrazole-4-carboxylic acidMethyl substitution on the pyrazole ringAntimicrobial
4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acidHalogenated at position 4Anticancer and antibacterial
This compound Substituted with 3,4-dimethoxyphenyl groupPotential anti-inflammatory and anticancer

Anti-inflammatory Activity

In related studies on pyrazole derivatives, compounds have shown promising anti-inflammatory effects. For example, some derivatives demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM when compared to standard drugs like dexamethasone . Although specific data on this compound is limited, its structural characteristics suggest it may exhibit similar activities.

Anticancer Potential

Pyrazoles are known to interact with various cellular pathways involved in cancer progression. The molecular docking studies suggest that this compound can effectively bind to targets associated with cancer cell proliferation. Further exploration is warranted to evaluate its potential as an anticancer agent.

Molecular Docking Studies

Molecular docking techniques have been employed to predict the binding affinity of this compound with various biological targets. These studies indicate a favorable interaction profile, suggesting that the compound could be a lead candidate for further pharmacological evaluation.

Case Studies

While specific case studies focusing solely on this compound are scarce, related research highlights the importance of pyrazole derivatives in drug discovery. For instance:

  • A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory properties, showing significant activity against inflammatory markers in vitro .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid?

  • Methodology :

  • Step 1 : Synthesize the pyrazole core via cyclocondensation. A typical approach involves reacting β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives under reflux in ethanol or DMF .

  • Step 2 : Introduce the 3,4-dimethoxyphenylmethyl group via alkylation. For example, use 3,4-dimethoxybenzyl chloride in the presence of a base (e.g., NaH) in anhydrous DMF .

  • Step 3 : Hydrolyze the ester intermediate (if present) using NaOH or LiOH in aqueous THF/MeOH to obtain the carboxylic acid .

  • Key Parameters : Monitor reaction progress via TLC/HPLC; optimize temperature (60–100°C) and solvent polarity to minimize by-products .

    • Data Table :
Reaction StepReagents/ConditionsYield RangeReference
CyclocondensationEthyl acetoacetate, DMF-DMA, phenylhydrazine, 80°C, 12h60–75%
Alkylation3,4-Dimethoxybenzyl chloride, NaH, DMF, RT, 6h45–65%
Hydrolysis2M NaOH, THF/MeOH (1:1), 60°C, 4h>90%

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and purity. For example, the pyrazole C4-carboxylic acid proton appears at δ ~12.5 ppm (broad singlet), while the dimethoxy groups show distinct singlets at δ ~3.8–4.0 ppm .

  • X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects (if single crystals are obtainable) .

  • Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS; expect [M+H]+^+ at m/z 307.1 (C14_{14}H14_{14}N2_2O4_4) .

    • Data Table :
TechniqueKey Peaks/ParametersReference
1H^1H-NMRδ 12.5 (COOH), δ 5.3 (CH2_2), δ 3.8 (OCH3_3)
X-raySpace group P2/c, unit cell dimensions a = 13.192 Å, b = 8.817 Å

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial design to test variables like solvent (DMF vs. THF), temperature (50–100°C), and catalyst (e.g., K2_2CO3_3 vs. NaH) .

  • By-Product Analysis : Identify impurities via LC-MS and adjust stoichiometry (e.g., excess hydrazine to drive cyclocondensation) .

  • Purification : Employ gradient column chromatography (hexane/EtOAc → EtOAc/MeOH) or recrystallization (ethanol/water) for high-purity isolates .

    • Case Study : Increasing DMF-DMA equivalents from 1.2 to 1.5 improved cyclocondensation yield by 15% .

Q. How to resolve contradictions between experimental and computational spectral data?

  • Methodology :

  • DFT Calculations : Compare experimental 1H^1H-NMR shifts with Gaussian/B3LYP/6-31G(d)-predicted values. Discrepancies >0.3 ppm may indicate conformational flexibility or solvent effects .
  • 2D NMR : Use COSY and HMBC to confirm coupling between the pyrazole ring and dimethoxyphenylmethyl group .
  • Dynamic NMR : Probe temperature-dependent shifts (e.g., hindered rotation of the benzyl group) .

Q. What computational strategies predict the compound’s reactivity in biological systems?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Prioritize docking poses with hydrogen bonds to the carboxylic acid group .

  • ADMET Prediction : Employ SwissADME to estimate logP (~2.1), solubility (~0.1 mg/mL), and CYP450 inhibition risks .

    • Data Table :
ParameterPredicted ValueToolReference
logP2.1SwissADME
Topological PSA78.6 ŲMolinspiration

Q. How to assess structure-activity relationships (SAR) for antimicrobial activity?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace 3,4-dimethoxy with 4-chloro or trifluoromethyl groups) .
  • In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Include positive controls (e.g., ciprofloxacin) .
  • Mechanistic Studies : Measure membrane disruption (SYTOX Green uptake) or enzyme inhibition (e.g., dihydrofolate reductase) .

Q. What protocols ensure safe handling and evaluate in vitro metabolic stability?

  • Methodology :

  • Safety : Follow GHS guidelines (wear nitrile gloves, respiratory protection, and work in a fume hood) .

  • Metabolic Stability : Incubate with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t 1/2_{1/2}) using first-order kinetics .

    • Data Table :
ParameterProtocolReference
HLM Incubation1 mg/mL HLM, 1 mM NADPH, 37°C, pH 7.4
LC-MS/MSColumn: C18, mobile phase: 0.1% formic acid/MeOH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.